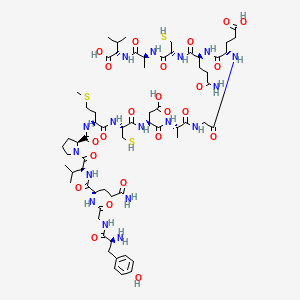
CART (62-76) (rat, human)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CART (62-76) (rat, human) is a neuropeptide consisting of residues 62 to 76 of the CART peptide. This compound has neurotransmitter-like effects and can modulate the activity of the striatal noradrenergic, corticostriatal, and hypothalamic serotoninergic systems in the rat brain .
Mechanism of Action
Target of Action
CART (62-76) (rat, human), a neuropeptide, primarily targets the striatal noradrenergic and corticostriatal and hypothalamic serotoninergic (5-HT) systems in the rat brain . These systems play crucial roles in various physiological processes, including mood regulation, appetite control, and the body’s overall homeostasis .
Mode of Action
The compound modulates the activity of its targets, leading to various changes in the body’s physiological state . For instance, it can inhibit food intake without influencing locomotor behavior . It also tends to cause conditioned place aversion in rats .
Biochemical Pathways
CART (62-76) (rat, human) is involved in several biochemical pathways. It is closely associated with the actions of leptin and neuropeptide Y, playing an important role in the regulation of energy homeostasis . It also interacts with several hypothalamic appetite circuits .
Pharmacokinetics
It is known that the compound can modulate the activity of striatal noradrenergic and corticostriatal and hypothalamic serotoninergic (5-ht) systems in the rat brain .
Result of Action
The action of CART (62-76) (rat, human) results in several molecular and cellular effects. It inhibits food intake, decreases exploration of open parts of the elevated plus-maze, increases emotionality in open field test, reduces social interaction, and tends to cause conditioned place aversion in rats .
Biochemical Analysis
Biochemical Properties
CART (62-76) (rat, human) can modulate the activity of striatal noradrenergic and corticostriatal and hypothalamic serotoninergic (5-HT) system in the rat brain . It interacts with enzymes, proteins, and other biomolecules, influencing their function and contributing to various biochemical reactions .
Cellular Effects
The effects of CART (62-76) (rat, human) on cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of CART (62-76) (rat, human) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of CART (62-76) (rat, human) vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CART (62-76) (rat, human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of CART (62-76) (rat, human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, typically involving preparative HPLC .
Chemical Reactions Analysis
Types of Reactions
CART (62-76) (rat, human) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, converting it to methionine sulfoxide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
CART (62-76) (rat, human) has several scientific research applications:
Neuroscience: Studying its role in modulating neurotransmitter systems and its effects on behavior and neurochemistry.
Pharmacology: Investigating its potential as a therapeutic target for disorders such as depression, anxiety, and addiction.
Endocrinology: Exploring its involvement in appetite regulation and energy balance
Comparison with Similar Compounds
Similar Compounds
CART (55-76): Another fragment of the CART peptide with similar neuropeptide properties.
CART (62-102): A longer fragment that includes the CART (62-76) sequence and additional residues
Uniqueness
CART (62-76) (rat, human) is unique due to its specific sequence and the particular effects it has on neurotransmitter systems. Its shorter length compared to other CART fragments may result in different binding affinities and biological activities .
Properties
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-5-[[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H99N17O23S3/c1-29(2)50(79-58(97)36(14-17-44(66)83)72-47(86)26-69-54(93)35(65)23-33-10-12-34(82)13-11-33)63(102)81-21-8-9-43(81)62(101)75-39(20-22-107-7)57(96)78-42(28-106)61(100)76-40(24-49(89)90)59(98)70-31(5)52(91)68-25-46(85)73-37(16-19-48(87)88)55(94)74-38(15-18-45(67)84)56(95)77-41(27-105)60(99)71-32(6)53(92)80-51(30(3)4)64(103)104/h10-13,29-32,35-43,50-51,82,105-106H,8-9,14-28,65H2,1-7H3,(H2,66,83)(H2,67,84)(H,68,91)(H,69,93)(H,70,98)(H,71,99)(H,72,86)(H,73,85)(H,74,94)(H,75,101)(H,76,100)(H,77,95)(H,78,96)(H,79,97)(H,80,92)(H,87,88)(H,89,90)(H,103,104)/t31-,32-,35-,36-,37-,38-,39-,40-,41-,42-,43-,50-,51-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFNEVMDUKVDPJ-XJHNVALUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H99N17O23S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1570.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-Methanopyrazolo[1,5-a]pyridine](/img/structure/B561493.png)


![Azepino[2,1-b]quinazolin-12(6H)-one,7,8,9,10-tetrahydro-4-hydroxy-](/img/structure/B561497.png)
![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)



